molecular formula C17H30O2 B7772946 Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid CAS No. 1126675-09-9

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Cat. No.: B7772946
CAS No.: 1126675-09-9
M. Wt: 266.4 g/mol
InChI Key: XYKCCZSKCZRZST-UHFFFAOYSA-N
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Description

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid: is an organic compound with the chemical formula C17H30O2 . It is characterized by its unique structure, which includes two cyclohexane rings connected by a carboxylic acid group and a butyl group. This compound is known for its stability and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid typically involves a multi-step synthesis process. One common method includes the initial synthesis of trans-4-(4’-butylcyclohexyl)cyclohexanol, followed by an acidification reaction to obtain the target compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar multi-step processes. The use of high-purity reagents and advanced purification techniques is essential to achieve the required product quality. Safety measures, such as proper ventilation and protective equipment, are also crucial due to the compound’s potential toxicity .

Chemical Reactions Analysis

Types of Reactions: Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block for drug molecules and is investigated for its therapeutic potential.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(4-butylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h13-16H,2-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKCCZSKCZRZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364825
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89111-63-7
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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